
4-Methyl-4h-1,2,4-triazol-3-amine
Overview
Description
4-Methyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring substituted with a methyl group at the 4-position and an amine group at the 3-position. This structure confers unique physicochemical properties, making it a versatile intermediate in pharmaceutical and materials science. Its hydrochloride salt (CAS: 1461658-32-1) is commercially available for research purposes, with solubility in DMSO and stability at room temperature . The compound’s applications span antimicrobial, anticancer, and enzyme inhibition studies, though its activity is highly dependent on substituent modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-4H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with methyl iodide under basic conditions . Another method includes the reaction of 4-methyl-1,2,4-triazole-3-thiol with appropriate reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
4-Methyl-4H-1,2,4-triazol-3-amine and its derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated their effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antifungal and antibacterial agents . The structure of triazole compounds allows for modifications that enhance their biological activity.
Anticancer Properties
Research has indicated that triazole derivatives exhibit anticancer activity. Substituted 3-amino-1,2,4-triazole compounds have been synthesized and evaluated for their efficacy against cancer cell lines. These compounds have shown promise in targeting specific pathways involved in tumor growth and proliferation . The incorporation of aryl groups into the triazole scaffold has led to enhanced anticancer activity .
Drug Development
Triazoles are utilized as building blocks in the synthesis of various pharmaceuticals. For example, they can replace amide bonds in drug molecules to improve bioavailability while retaining pharmacological activity. This modification has been applied in the development of selective serotonin receptor agonists and other therapeutic agents .
Material Science
Corrosion Inhibition
The compound has been studied for its application as a corrosion inhibitor for metals in acidic environments. Research indicates that this compound can effectively reduce corrosion rates of mild steel in sulfuric acid solutions, showcasing its potential use in protective coatings for industrial applications .
Nonlinear Optical (NLO) Properties
Recent studies have explored the nonlinear optical properties of triazole derivatives, highlighting their potential use in photonic devices and sensors. These compounds can be engineered to exhibit specific optical behaviors, making them suitable for applications in telecommunications and advanced imaging systems .
Agrochemicals
Triazole compounds are widely recognized for their role as fungicides in agriculture. This compound derivatives have been tested for their efficacy against plant pathogens, contributing to crop protection strategies. Their ability to inhibit fungal growth makes them valuable in developing new agrochemical formulations .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents to enhance its properties. Techniques such as density functional theory (DFT) are employed to predict the behavior of these compounds under different conditions . Characterization methods like NMR and X-ray diffraction are crucial for confirming the structures of synthesized derivatives.
Data Tables
Mechanism of Action
The mechanism of action of 4-Methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and chemical properties of 1,2,4-triazole derivatives are critically influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Comparison of 4-Methyl-4H-1,2,4-Triazol-3-Amine with Structural Analogs
Physicochemical and Stability Properties
- Thermal Stability : Nitro-substituted analogs like HM-I exhibit high thermal stability (decomposition >250°C), making them suitable for explosives. In contrast, this compound lacks nitro groups, rendering it less reactive but more stable in biological environments .
- Solubility : The hydrochloride salt of this compound is soluble in DMSO, whereas bulkier substituents (e.g., tert-butyl in 5-tert-butyl-4H-1,2,4-triazol-3-amine) reduce aqueous solubility .
Biological Activity
4-Methyl-4H-1,2,4-triazol-3-amine is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C₇H₈N₄
- Molecular Weight: Approximately 152.17 g/mol
- Structure: Characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms.
Target Interactions
This compound primarily interacts with biological receptors through hydrogen bonding and dipole interactions. It is known to inhibit the biosynthesis of ergosterol in fungi by blocking the enzyme 14α-demethylase, disrupting fungal cell membrane integrity and function.
Biochemical Pathways
The compound's inhibition of ergosterol biosynthesis leads to significant downstream effects on cellular processes. It interacts with cytochrome P450 enzymes, which are critical for drug metabolism and can modulate various signaling pathways.
Antifungal Activity
As a member of the triazole class, this compound exhibits antifungal properties. It has been shown to be effective against various fungal pathogens by disrupting their cell membrane integrity through ergosterol biosynthesis inhibition .
Antitubercular Activity
Research indicates that derivatives of this compound have been evaluated for their antituberculosis activity. For instance, certain synthesized triazole derivatives demonstrated significant inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL .
Antioxidant and Antibacterial Activities
Studies have highlighted the compound's potential antioxidant properties. In vitro assays have shown that triazole derivatives can scavenge free radicals effectively. Additionally, some derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Pharmacokinetics
Triazole-based compounds are known for their excellent bioavailability when administered orally. The pharmacokinetic profile suggests favorable absorption and distribution characteristics in biological systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-4H-1,2,4-triazol-3-amine, and how are the products characterized?
Answer: The synthesis typically involves cyclocondensation of thiourea derivatives or hydrazine with nitriles. Microwave-assisted methods improve regioselectivity and yields. For example, microwave irradiation of substituted arylhydrazines with nitriles produces triazole derivatives, achieving up to 82% yield under optimized conditions . Characterization includes:
- 1H/13C NMR : To confirm regiochemistry and purity (e.g., aromatic proton shifts at δ 7.44–7.37 ppm for phenyl substituents) .
- Elemental analysis : Validates molecular composition (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- Melting point : Consistency with literature (e.g., 198–200°C for methoxy-substituted derivatives) .
Q. How are the physicochemical properties (e.g., LogP, solubility) of this compound determined experimentally?
Answer:
- LogP (lipophilicity) : Measured via shake-flask method or HPLC retention times. LogP values correlate with bioactivity; derivatives with tert-butyl groups (LogP ~2.5) show enhanced membrane permeability .
- Solubility : Determined in polar (water, DMSO) and non-polar solvents (hexane) using gravimetric or spectrophotometric methods. The compound is sparingly soluble in water but highly soluble in DMSO .
- Thermal stability : Assessed via differential scanning calorimetry (DSC) to identify decomposition temperatures (>250°C for most derivatives) .
Property | Method | Typical Value | Reference |
---|---|---|---|
LogP | Shake-flask/HPLC | 0.8–2.5 (depending on substituents) | |
Solubility in DMSO | Gravimetric | >50 mg/mL | |
IC50 (TPO inhibition) | Enzymatic assay | 0.059 μM |
Q. What safety considerations are critical when handling this compound in laboratory settings?
Answer:
- Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact. Acute toxicity data indicate LD50 > 500 mg/kg in rodents .
- Waste disposal : Segregate aqueous and organic waste; collaborate with certified waste management services for incineration .
- Stability : Store at 4°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of this compound derivatives be addressed using microwave-assisted methods?
Answer: Microwave irradiation enhances reaction kinetics and selectivity. For example:
- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO2) on aryl rings favor formation of 1,5-diaryl products over 1,3-isomers due to resonance stabilization .
- Reaction optimization : Varying microwave power (100–300 W) and solvent (ethanol vs. DMF) improves yields from 47% to 82% .
- Mechanistic insights : DFT calculations identify transition states where steric hindrance from methyl groups directs regioselectivity .
Q. What computational approaches are employed to predict the biological activity and stability of this compound derivatives?
Answer:
- Molecular docking : Predicts binding affinity to targets like HIV-1 reverse transcriptase (e.g., N-phenyl derivatives show ΔG = -9.2 kcal/mol) .
- DFT studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess stability. Derivatives with nitro groups exhibit lower gaps (~3.5 eV), indicating higher reactivity .
- ADMET prediction : Tools like SwissADME estimate oral bioavailability (%ABS > 60% for methoxy-substituted analogs) .
Q. How should researchers resolve contradictions in crystallographic data obtained for this compound derivatives?
Answer:
- Software validation : Use SHELXL for refinement and ORTEP-3 for visualization to ensure consistency in bond lengths/angles (±0.02 Å tolerance) .
- Tautomerism analysis : X-ray diffraction identifies dominant tautomers (e.g., 3-amino vs. 5-amino forms) via hydrogen bonding patterns .
- Data reconciliation : Compare experimental results with Cambridge Structural Database entries to resolve discrepancies in dihedral angles or packing motifs .
Properties
IUPAC Name |
4-methyl-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-7-2-5-6-3(7)4/h2H,1H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUDZKOREXYFDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302769 | |
Record name | 4-methyl-4h-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-76-8 | |
Record name | 4-Methyl-4H-1,2,4-triazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16681-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-4H-1,2,4-triazol-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16681-76-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-4h-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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